molecular formula C9H11N3O B15245212 3-Ethoxy-2-methylimidazo[1,2-a]pyrazine

3-Ethoxy-2-methylimidazo[1,2-a]pyrazine

Cat. No.: B15245212
M. Wt: 177.20 g/mol
InChI Key: MCLXYXHZHRETLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Ethoxy-2-methylimidazo[1,2-a]pyrazine is a chemical research reagent for laboratory research purposes only. It is not intended for diagnostic or therapeutic use. The imidazo[1,2-a]pyrazine scaffold is a privileged structure in medicinal chemistry, known for its versatile biological activity . While specific data on this ethoxy derivative is limited, analogs within this chemical class have demonstrated significant potential across multiple research domains. In neuroscience, imidazo[1,2-a]pyrazines have been developed as potent and selective negative allosteric modulators of AMPA receptors associated with the TARP γ-8 protein, a promising target for the development of novel anticonvulsant therapies with potential for reduced side effects . In oncology, this scaffold has been utilized in the design of potent and selective pan-inhibitors of the tropomyosin receptor kinase (TRK) family, which are important drivers in certain cancers . Furthermore, substituted imidazo[1,2-a]pyrazines have been investigated as inhibitors of bacterial type IV secretion systems, representing a novel approach for developing antibacterial agents . The structural features of this compound make it a valuable intermediate for further chemical exploration and SAR studies in these and other research areas. This product is provided for research use only.

Properties

Molecular Formula

C9H11N3O

Molecular Weight

177.20 g/mol

IUPAC Name

3-ethoxy-2-methylimidazo[1,2-a]pyrazine

InChI

InChI=1S/C9H11N3O/c1-3-13-9-7(2)11-8-6-10-4-5-12(8)9/h4-6H,3H2,1-2H3

InChI Key

MCLXYXHZHRETLQ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(N=C2N1C=CN=C2)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethoxy-2-methylimidazo[1,2-a]pyrazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of 2-aminopyrazine with ethyl acetoacetate in the presence of a base, followed by cyclization to form the desired imidazo[1,2-a]pyrazine scaffold .

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors can also enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 3-Ethoxy-2-methylimidazo[1,2-a]pyrazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 3-Ethoxy-2-methylimidazo[1,2-a]pyrazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

Comparison with Similar Compounds

Optical Properties

Substituents significantly influence photophysical behavior. For instance:

  • Pyrolo[1,2-a]pyrazine hybrids with fused benzene rings exhibited aggregation-induced blue-shifted emission (λem ~450 nm) .
  • Imidazo[1,2-a]pyrazine 10i showed fluorescence at ~850 nm in acetonitrile, attributed to the electron-withdrawing pyrazine ring . The ethoxy group in 3-Ethoxy-2-methylimidazo[1,2-a]pyrazine may alter emission profiles due to its electron-donating nature.

Metabolic and Toxicity Profiles

  • 3-(Cyanomethyl) derivatives (e.g., Sch 28080) metabolized to thiocyanate anions, linked to adverse effects .
  • 3-Amino derivatives (e.g., Sch 32651) also produced thiocyanate but via distinct pathways, reducing toxicity . The ethoxy group in this compound may mitigate metabolic liabilities compared to cyanomethyl or amino groups.

Q & A

Q. What synthetic methodologies are commonly employed for constructing the imidazo[1,2-a]pyrazine core?

The imidazo[1,2-a]pyrazine scaffold is typically synthesized via multicomponent reactions (MCRs), Pd-catalyzed cross-couplings, or cyclization strategies. For example, iodine-catalyzed MCRs using tert-butyl isocyanide, aryl aldehydes, and 2-aminopyrazine at room temperature yield functionalized derivatives with high efficiency . Pd-catalyzed direct (hetero)arylation of pyrrolo[1,2-a]pyrazines is another robust method, enabling regioselective substitutions .

Q. How are substituent positions (e.g., ethoxy and methyl groups) characterized in 3-Ethoxy-2-methylimidazo[1,2-a]pyrazine?

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR, is critical for assigning substituent positions. For example, coupling constants in 1H^{1}\text{H}-NMR can distinguish between ortho and para substituents (e.g., a 5.0 Hz coupling constant indicates ortho protons in 8-methoxyimidazo[1,2-a]pyrazine) . X-ray crystallography is also used for unambiguous structural confirmation .

Q. What standard assays evaluate the antioxidant activity of imidazo[1,2-a]pyrazine derivatives?

Antioxidant activity is typically assessed using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and ferric reducing antioxidant power (FRAP) tests. Ascorbic acid is often used as a positive control. For example, tetra-substituted derivatives exhibit activity comparable to ascorbic acid at 100 µM concentrations .

Q. How is regioselectivity in electrophilic substitution reactions predicted for imidazo[1,2-a]pyrazines?

Regioselectivity is guided by electron density calculations. Position 3 is most reactive for electrophilic attack (e.g., bromination), followed by position 5. Nucleophilic substitutions favor positions 5 and 6. Experimental validation via isotopic labeling (e.g., H/D exchange under alkaline conditions) confirms these predictions .

Advanced Research Questions

Q. How can reaction conditions be optimized for synthesizing imidazo[1,2-a]pyrazine derivatives with high yield and purity?

Catalyst selection and solvent systems significantly impact yields. For instance, iodine (5 mol%) in ethanol at room temperature enhances reaction efficiency for MCRs . Acid-sensitive substrates (e.g., tert-butyl isocyanide) require mild conditions to avoid decomposition. Purification via column chromatography or recrystallization ensures high purity .

Q. What mechanistic insights explain the biological activity of this compound in protein kinase inhibition?

The ethoxy and methyl groups enhance hydrophobic interactions with kinase ATP-binding pockets. Molecular docking studies suggest that the imidazo[1,2-a]pyrazine core mimics adenine in ATP, competing for binding. For example, derivatives with morpholino substituents show potent PI3K inhibition due to improved solubility and target affinity .

Q. How do structural modifications (e.g., halogenation, alkylation) influence the photophysical properties of imidazo[1,2-a]pyrazines?

Substituents like bromine or methoxy groups alter conjugation and emission spectra. For example, benzo[d]imidazole-pyrrolo[1,2-a]pyrazine hybrids exhibit deep blue fluorescence (λem ≈ 450 nm) in aggregated states due to extended π-systems. Substituent electronic effects (e.g., electron-withdrawing groups) quench fluorescence in polar solvents .

Q. What strategies resolve contradictions in reported biological activities of imidazo[1,2-a]pyrazine derivatives?

Discrepancies often arise from assay conditions or impurity profiles. Reproducing studies with standardized protocols (e.g., fixed cell lines for cytotoxicity assays) and high-purity compounds (≥95% by HPLC) is critical. Meta-analyses of structure-activity relationships (SAR) can clarify trends. For example, conflicting antioxidant results may stem from varying substitution patterns at C2/C8 positions .

Key Recommendations for Researchers

  • Prioritize iodine-catalyzed MCRs for scalable synthesis of novel derivatives .
  • Use X-ray crystallography to resolve ambiguities in substitution patterns .
  • Combine SAR studies with molecular docking to rationalize bioactivity trends .
  • Validate biological assays with positive controls (e.g., ascorbic acid for antioxidants) to ensure reproducibility .

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